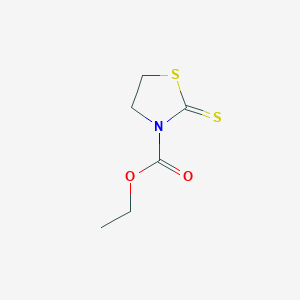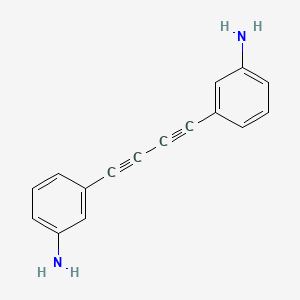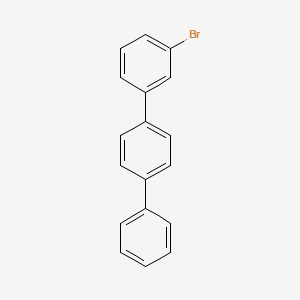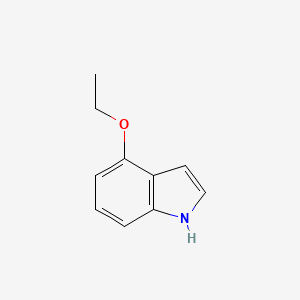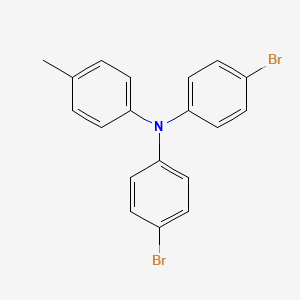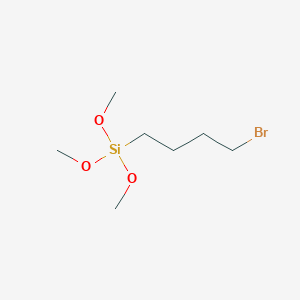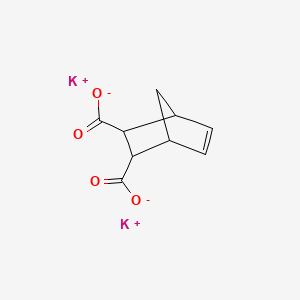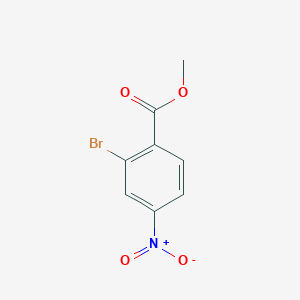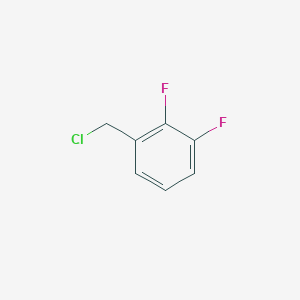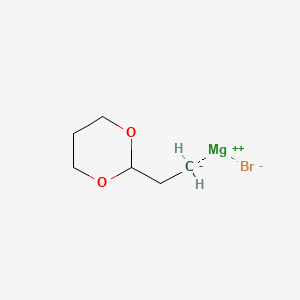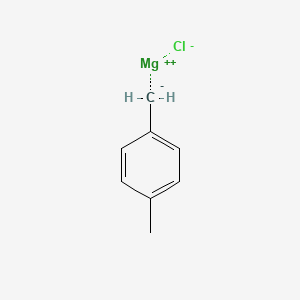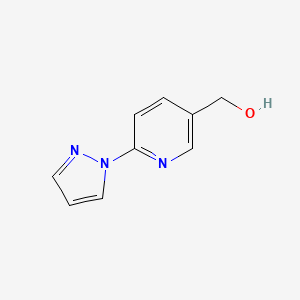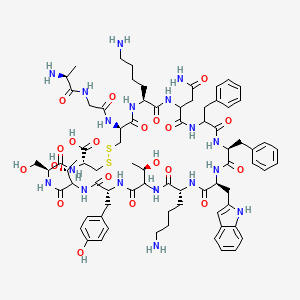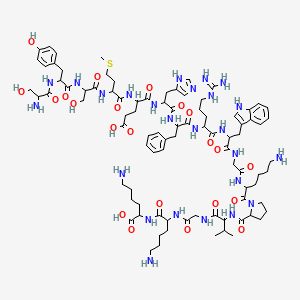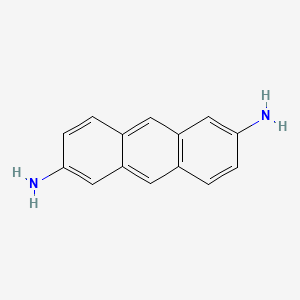
Anthracene-2,6-diamine
説明
Anthracene-2,6-diamine, with the CAS Number 46710-42-3, has a molecular formula of C14H12N2 and a molecular weight of 208.26 . It is a chemical compound that is used in various applications .
Synthesis Analysis
The synthesis of Anthracene-2,6-diamine involves organometallic couplings using a Diels–Alder adduct of 2,6-dibromoanthracene . Another approach involves the use of Pd2(dba)3 as a catalyst .
Physical And Chemical Properties Analysis
Anthracene-2,6-diamine has a predicted boiling point of 492.4±18.0 °C and a predicted density of 1.283±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at room temperature .
科学的研究の応用
Photodimerization and Photophysical Properties
Anthracene and its derivatives exhibit versatile photophysical and photochemical properties, making them valuable in various systems. They serve as energy migration probes in polymers, triplet sensitizers, molecular fluorosensors, electron acceptor or donor chromophores in artificial photosynthesis, photochromic substrates in 3D memory materials, and more. A significant feature is their ability to photodimerize under UV irradiation, which induces considerable changes in their physical properties, thus highlighting their role in preparative and structural aspects of photocycloaddition (H. Bouas-laurent et al., 2000).
Molecular Architectures
Anthracene's molecular panel-like shape and robust photophysical behavior make it a versatile building block for constructing functional molecules and molecular assemblies through covalent and non-covalent linkages. The intrinsic properties of anthracenes in multi-anthracene assemblies engender desirable chemical behaviors and properties (M. Yoshizawa & Jeremy K Klosterman, 2014).
Advanced Polymer Applications
Anthracene-containing polymers are utilized across numerous application areas due to their (tunable) luminescence, easy energy and charge transfer, and unique photo-and thermoreversible dimerization properties. The use of anthracene moieties in polymers is on the rise, driven by the need for more advanced materials (J. V. Damme & F. D. Prez, 2018).
Light-Healable Epoxy Polymers
Anthracene-based diamine crosslinkers are employed to cure commercially available monomers, producing photoreversible crosslinked epoxy polymers. These materials offer significant benefits for applications such as industrial coatings due to their light-stimulated healing capabilities and the wide range of wavelengths used in the healing process (T. Hughes et al., 2019).
Fluorescence Sensors for Water
Anthracene derivatives are designed as highly-sensitive fluorescence sensors for detecting trace amounts of water in various solvents, showcasing their utility in environmental and analytical chemistry (Y. Ooyama et al., 2014).
Sensitized Fluorescence Spectrometry
Anthracene sensitizers are utilized in a simple technique based on sensitized luminescence for detecting trace amounts of polynuclear aromatic compounds. This approach significantly improves the fluorescence signal of various compounds, illustrating its usefulness in screening complex samples (T. Vo‐Dinh & D. White, 1986).
Supramolecular Assemblies and Luminescent Properties
Anthracene's highly conjugated structure is utilized in fabricating attractive and functional supramolecular assemblies, including two-dimensional metallacycles and three-dimensional metallacages. These assemblies often show synergistic effects that enhance desired supramolecular and luminescent properties, making them applicable in host-guest chemistry, molecular sensing, light harvesting, and biomedical science (Jian-Hong Tang & Yu‐Wu Zhong, 2022).
Safety And Hazards
特性
IUPAC Name |
anthracene-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOSWMZHKZFJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563403 | |
| Record name | Anthracene-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthracene-2,6-diamine | |
CAS RN |
46710-42-3 | |
| Record name | Anthracene-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



